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Compound of Interest

Compound Name: 2-Aminonicotinaldehyde

Cat. No.: B047744 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) data for 2-aminonicotinaldehyde. Designed for researchers, scientists,

and professionals in drug development, this document presents a detailed analysis of the

compound's spectral properties, standardized experimental protocols for data acquisition, and

a logical workflow for NMR data interpretation.

¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for 2-
aminonicotinaldehyde, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data for 2-Aminonicotinaldehyde (425
MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

9.65 Singlet - 1H
Aldehyde proton

(-CHO)

8.83 Doublet 9.14 1H
Pyridine ring

proton

8.35 Doublet 9.18 1H
Pyridine ring

proton

7.79-7.91 Multiplet - 1H
Pyridine ring

proton

7.45 Singlet - 2H
Amine protons (-

NH₂)

Table 2: ¹³C NMR Data for 2-Aminonicotinaldehyde
(DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

192.75 Aldehyde carbon (C=O)

189.11 Pyridine ring carbon

157.60 Pyridine ring carbon

148.16 Pyridine ring carbon

143.03 Pyridine ring carbon

113.67 Pyridine ring carbon

111.41 Pyridine ring carbon

Note: The specific assignment of each pyridine ring carbon requires further 2D NMR

experiments such as HSQC and HMBC.
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Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of 2-
aminonicotinaldehyde.

I. Sample Preparation

Weighing: Accurately weigh approximately 10-15 mg of 2-aminonicotinaldehyde.

Solvent: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide

(DMSO-d₆).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ and

shim the magnetic field to achieve optimal homogeneity.

III. ¹H NMR Data Acquisition

Pulse Program: A standard single-pulse experiment.

Spectral Width: Approximately 12-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans.

IV. ¹³C NMR Data Acquisition

Pulse Program: A standard proton-decoupled single-pulse experiment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b047744?utm_src=pdf-body
https://www.benchchem.com/product/b047744?utm_src=pdf-body
https://www.benchchem.com/product/b047744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans.

V. Data Processing

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline

correction.

Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm

for ¹H and δ = 39.5 ppm for ¹³C).

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in

both ¹H and ¹³C spectra.

Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the

NMR data for 2-aminonicotinaldehyde.
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Caption: Logical workflow for NMR data analysis.
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To cite this document: BenchChem. [In-Depth NMR Analysis of 2-Aminonicotinaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047744#1h-and-13c-nmr-data-for-2-
aminonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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